![molecular formula C10H11N3O2 B13300553 2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13300553.png)
2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both a pyrimidine ring and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-methylbut-3-yn-2-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The amino group can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides.
Major Products Formed
Oxidation: Formation of 2-[(2-Methylbut-3-yn-2-yl)nitro]pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-[(2-Methylbut-3-yn-2-yl)amino]dihydropyrimidine-5-carboxylic acid.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid is not well-documented. it is likely to interact with various molecular targets and pathways due to its structural similarity to other biologically active pyrimidine derivatives. Potential targets include enzymes involved in nucleotide synthesis and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine-5-carboxylic acid: Similar structure but lacks the 2-methylbut-3-yn-2-yl group.
2-[(2-Hydroxyethyl)amino]pyrimidine-5-carboxylic acid: Similar structure but contains a hydroxyethyl group instead of the 2-methylbut-3-yn-2-yl group.
Uniqueness
2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of the 2-methylbut-3-yn-2-yl group, which can impart different chemical and biological properties compared to other pyrimidine derivatives. This unique structure may lead to distinct interactions with molecular targets and different reactivity in chemical reactions.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-(2-methylbut-3-yn-2-ylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-4-10(2,3)13-9-11-5-7(6-12-9)8(14)15/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13) |
Clave InChI |
BCMYDXCZQYCDGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)NC1=NC=C(C=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13300476.png)
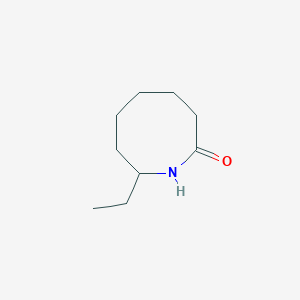
![5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13300485.png)
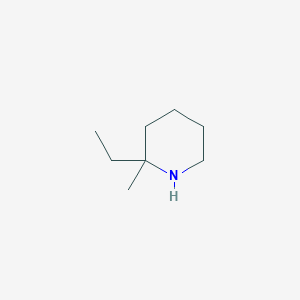
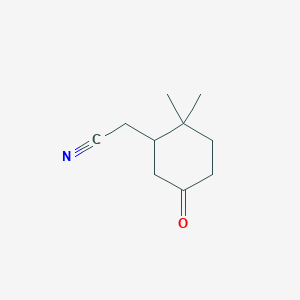
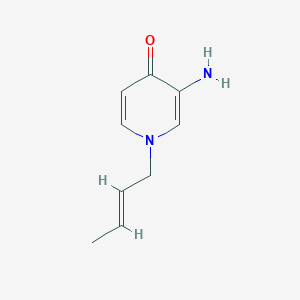
amine](/img/structure/B13300509.png)
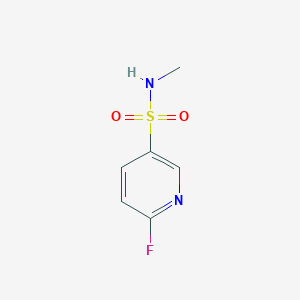
amine](/img/structure/B13300531.png)
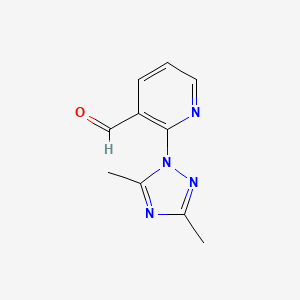
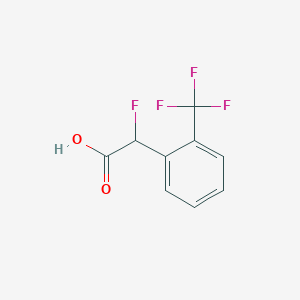
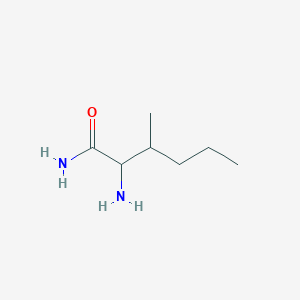
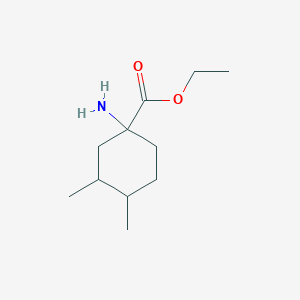
![1-[4-(2-Ethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300560.png)
